N-Phenyl-1,3-benzothiazol-2-amine

Description

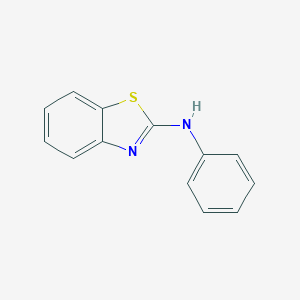

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDFSFRIDFTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047735 | |

| Record name | Anilinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1843-21-6 | |

| Record name | 2-Benzothiazolamine, N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anilinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Phenyl-1,3-benzothiazol-2-amine: Chemical Structure, Properties, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of N-Phenyl-1,3-benzothiazol-2-amine. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides general methodologies and data from closely related benzothiazole derivatives to serve as a valuable resource for research and development.

Chemical Structure and Properties

This compound, also known as 2-anilinobenzothiazole, is a heterocyclic aromatic compound. Its structure consists of a phenyl ring attached to the amino group at the 2-position of a benzothiazole core.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂S | [1][2] |

| Molecular Weight | 226.30 g/mol | [1][2] |

| CAS Number | 1843-21-6 | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water (predicted) | General knowledge |

| SMILES | c1ccc(cc1)Nc2nc3ccccc3s2 | General knowledge |

| InChI | InChI=1S/C13H10N2S/c1-2-4-9(5-3-1)15-13-14-11-7-6-8-10(11)16-13/h1-8H,(H,15,14) | General knowledge |

Synthesis

General Experimental Protocol for the Synthesis of 2-Aminobenzothiazoles

This protocol describes a general method that can be adapted for the synthesis of this compound.

Materials:

-

Aniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Formation of Phenylthiourea Intermediate: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve aniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Cyclization: The intermediate phenylthiourea derivative will cyclize in the acidic medium to form the 2-aminobenzothiazole hydrobromide salt.

-

Isolation: The product can be isolated by filtration. The salt can be neutralized with a base (e.g., sodium bicarbonate solution) to obtain the free base, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, the following tables provide representative data for a closely related derivative, which can be used as a reference for structural elucidation.[3]

Table 2: Representative ¹H NMR Spectral Data of a 2-Anilinobenzothiazole Derivative [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.66 - 7.63 | m | 4H | Aromatic Protons |

| 7.46 | t, J = 7.7 Hz | 2H | Aromatic Protons |

| 7.37 - 7.33 | m | 2H | Aromatic Protons |

Note: Data corresponds to a closely related derivative and serves as a representative example.[3]

Table 3: Representative ¹³C NMR Spectral Data of a 2-Aminobenzothiazole Core [3]

| Chemical Shift (δ, ppm) | Assignment |

| 166.8 | C2 (Carbon attached to -NH₂) |

| 151.5 | C7a (Quaternary carbon) |

| 128.9 | Aromatic CH |

| 125.2 | Aromatic CH |

| 124.1 | Aromatic CH |

| 119.5 | Aromatic CH |

| 114.4 | Aromatic CH |

Note: Data corresponds to 2-amino-7-chlorobenzothiazole and illustrates typical chemical shifts for the benzothiazole core.[3]

Expected IR Spectral Data:

-

N-H stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.

-

C=N stretch: A characteristic absorption band around 1630 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-S stretch: A weaker band in the fingerprint region.

Expected Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (m/z = 226). Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the thiazole ring.

Potential Biological Activities and Experimental Protocols

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. While specific studies on this compound are limited, this section outlines general experimental protocols for evaluating these potential activities.

Anticancer Activity

Benzothiazole-containing compounds have shown promise as anticancer agents, often acting through the induction of apoptosis and inhibition of key signaling pathways.

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound at different doses.

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Signaling Pathways

The biological effects of benzothiazole derivatives are often mediated through the modulation of intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the NF-κB and MAPK/ERK pathways are common targets for anti-inflammatory and anticancer agents.

Conclusion

This compound is a compound of interest within the broader class of biologically active benzothiazoles. While specific experimental data on its physical properties, detailed synthesis, and biological activity are not extensively documented, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The general protocols and potential mechanisms of action outlined herein offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar benzothiazole derivatives. Further investigation is warranted to fully characterize this compound and elucidate its specific biological functions.

References

An In-depth Technical Guide to N-Phenyl-1,3-benzothiazol-2-amine (CAS 1843-21-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-1,3-benzothiazol-2-amine, also known as 2-anilinobenzothiazole, is a heterocyclic aromatic compound belonging to the benzothiazole class. The benzothiazole core is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the N-phenyl substituent at the 2-amino position can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, physicochemical properties, potential biological activities, and safety considerations.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1843-21-6 | [3][4] |

| Molecular Formula | C₁₃H₁₀N₂S | [3][4] |

| Molecular Weight | 226.30 g/mol | [3] |

| Appearance | Not specified | |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, several general methods for the synthesis of 2-aminobenzothiazole derivatives are well-established and can be adapted for this specific compound.

General Synthesis Strategies

One common and adaptable method involves the reaction of a resin-bound acyl-isothiocyanate with anilines. The subsequent cyclization of the resulting N-acyl, N'-phenyl-thiourea intermediate yields the 2-aminobenzothiazole scaffold.[5] Another prevalent approach is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds.[2]

A potential synthetic workflow for this compound could involve the reaction of 2-chlorobenzothiazole with aniline or the reaction of phenyl isothiocyanate with 2-aminobenzothiazole.

Characterization

The structural confirmation of synthesized this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the phenyl and benzothiazole rings.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as N-H and C=N stretching vibrations within the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological and Pharmacological Profile

Specific pharmacological studies directly investigating this compound are limited in the available literature. However, the broader class of benzothiazole derivatives has been extensively studied, revealing a wide spectrum of biological activities.

Potential Therapeutic Activities

Derivatives of the benzothiazole scaffold have demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of benzothiazole derivatives against various cancer cell lines, including breast, lung, and colon cancer.[7][8][9] The proposed mechanisms often involve the induction of apoptosis.[7][8]

-

Antimicrobial Activity: Benzothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1]

-

Anti-inflammatory Activity: Several benzothiazole analogues have been investigated for their anti-inflammatory properties.[10][11]

-

Anticonvulsant Activity: The benzothiazole nucleus is considered a key pharmacophore for anticonvulsant activity.[12]

The N-phenyl substitution on the 2-amino group of the benzothiazole ring likely modulates these activities, potentially enhancing potency or altering the mechanism of action compared to the unsubstituted parent compound. Further research is required to elucidate the specific pharmacological profile of this compound.

Toxicology and Safety

Detailed toxicological data for this compound is not extensively available. However, a Safety Data Sheet (SDS) provides essential handling and safety information.[13] The compound is not classified as hazardous according to the provided SDS, but standard laboratory precautions should always be observed.[13]

Handling Precautions:

-

Avoid contact with skin and eyes.[13]

-

Avoid the formation of dust and aerosols.[13]

-

Use in a well-ventilated area.[13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and impervious clothing.[13]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]

-

Skin Contact: Wash off with soap and plenty of water.[13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]

In all cases of exposure, it is recommended to consult a physician.[13]

Notably, this compound is listed in the NSF/ANSI 60 and 61 standards for drinking water additives, where it is assigned a "TOE" (Toxicology Operating Equivalency).[12][14][15][16] This suggests that some level of toxicological assessment has been performed, but the detailed data and the basis for this equivalency are not publicly available in the searched documents.

Future Directions

This compound represents an intriguing molecule within the pharmacologically significant benzothiazole class. While its specific biological activities and mechanisms of action remain largely unexplored, the extensive research on related compounds suggests its potential for further investigation in drug discovery and development. Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for high-purity this compound.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological profile, including its anticancer, antimicrobial, and anti-inflammatory potential.

-

Investigating its mechanism of action and identifying its specific molecular targets and signaling pathways.

-

Performing detailed toxicological studies to establish a comprehensive safety profile.

Conclusion

This technical guide has summarized the currently available information on this compound (CAS 1843-21-6). While specific data on its synthesis, pharmacology, and toxicology are limited, the broader knowledge of the benzothiazole scaffold provides a strong foundation for future research. The potential for diverse biological activities makes this compound a person of interest for further exploration in the fields of medicinal chemistry and drug development. Researchers are encouraged to build upon this foundational knowledge to unlock the full therapeutic potential of this and related compounds.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. mdpi.com [mdpi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scbt.com [scbt.com]

- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 12. scribd.com [scribd.com]

- 13. lookchem.com [lookchem.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. scribd.com [scribd.com]

- 16. d2evkimvhatqav.cloudfront.net [d2evkimvhatqav.cloudfront.net]

Spectral Analysis of N-Phenyl-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of N-Phenyl-1,3-benzothiazol-2-amine (CAS No: 1843-21-6, Molecular Formula: C₁₃H₁₀N₂S, Molecular Weight: 226.30 g/mol ).[1][2] Due to the limited availability of published experimental spectral data for this specific compound, this document presents a detailed predictive analysis based on the known spectral characteristics of closely related benzothiazole derivatives and foundational principles of spectroscopic interpretation. The guide outlines expected peak positions and fragmentation patterns for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, it furnishes detailed experimental protocols for each of these analytical techniques and visual workflows to aid in the practical application of these methods for the characterization of this compound and similar molecules.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in a wide array of biologically active molecules.[3] Accurate structural elucidation and characterization are paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide consolidates the predicted spectral data and outlines the standardized methodologies for acquiring and interpreting this information.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data from closely related compounds, including various substituted 2-aminobenzothiazoles and N-aryl benzothiazole derivatives.[3][4]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show signals corresponding to the protons on the benzothiazole ring system and the N-phenyl group. The chemical shifts are influenced by the aromatic nature of the rings and the electron-donating/withdrawing effects of the amine and thioether moieties.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 9.0 - 10.0 | Singlet (broad) | N-H proton |

| ~ 7.2 - 7.8 | Multiplet | Aromatic protons of the benzothiazole ring (4H) |

| ~ 7.0 - 7.4 | Multiplet | Aromatic protons of the N-phenyl ring (5H) |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on typical values for aromatic and heterocyclic carbons. A reference to the ¹³C NMR spectrum of 2-anilinobenzothiazole in acetone-d6 has been noted in the literature, which supports these predicted ranges.[5]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C2 (carbon of the C=N bond in the thiazole ring) |

| ~ 150 - 155 | C7a (bridgehead carbon) |

| ~ 140 - 145 | C3a (bridgehead carbon) |

| ~ 120 - 135 | Aromatic carbons of the benzothiazole ring |

| ~ 120 - 130 | Aromatic carbons of the N-phenyl ring |

Predicted FT-IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3400 | N-H Stretch | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 1600 - 1620 | C=N Stretch (thiazole ring) | Strong |

| 1500 - 1580 | Aromatic C=C Stretch | Strong, Multiple Bands |

| 1250 - 1350 | Aromatic C-N Stretch | Strong |

| 690 - 770 | Aromatic C-H Bend (out-of-plane) | Strong |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the phenyl group.

| Predicted m/z | Assignment |

| 226 | [M]⁺ (Molecular Ion) |

| 225 | [M-H]⁺ |

| 199 | [M-HCN]⁺ |

| 135 | [C₇H₅N₂S]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the solvent or TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

References

The Diverse Biological Landscape of N-Phenyl-1,3-benzothiazol-2-amine Derivatives: A Technical Guide

Introduction

N-Phenyl-1,3-benzothiazol-2-amine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This privileged scaffold, characterized by a fused benzene and thiazole ring system with a phenylamino group at the 2-position, serves as a cornerstone for the development of novel therapeutic agents. The unique structural features of these molecules allow for a wide range of chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Anticancer Activity: A Primary Focus

This compound derivatives have emerged as promising candidates in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.[1][3]

Mechanisms of Anticancer Action

The anticancer activity of these derivatives is attributed to several mechanisms, including:

-

Induction of Apoptosis: Many benzothiazole derivatives have been shown to trigger programmed cell death in cancer cells.[1][4] This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.[1]

-

Inhibition of Kinases: Certain derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[1][3]

-

DNA Interaction: Some compounds have been observed to interact with DNA, potentially leading to DNA damage and subsequent cell death in cancer cells.[1]

-

Inhibition of Angiogenesis and Metastasis: Benzothiazole derivatives can also inhibit the formation of new blood vessels that supply tumors and prevent the spread of cancer cells to other parts of the body.[1]

A proposed general mechanism for the induction of apoptosis by certain this compound derivatives involves the activation of the mitochondrial pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast) | 0.0012 | [4] |

| SW620 (Colon) | 0.0043 | [4] | |

| A549 (Lung) | 0.044 | [4] | |

| HepG2 (Liver) | 0.048 | [4] | |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [4] |

| H460 (Lung) | 0.29 | [4] | |

| A549 (Lung) | 0.84 | [4] | |

| MDA-MB-231 (Breast) | 0.88 | [4] | |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Various | Not specified | [4] |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide | Various | Not specified | [4] |

| Imidazole based benzothiazole | Various | 10 | [4] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | A431, A549, H1299 | 1, 2, 4 | [5] |

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[6][7] This makes them attractive scaffolds for the development of new antimicrobial agents to combat infectious diseases.

Antibacterial and Antifungal Efficacy

These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

The general workflow for screening the antimicrobial activity of these derivatives is outlined below.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of representative this compound derivatives.

| Compound | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| 2-phenyl-1,3-thiazole derivative | S. aureus, E. coli, A. niger | MIC: 125-150 µg/mL | [8] |

| Benzo[d]thiazole derivatives | S. aureus, E. coli, A. niger | MIC: 50-75 µg/mL | [8] |

| Pyrazole-thiazole hybrid | B. subtilis | MIC: 1.9 µg/mL | [9] |

| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole | E. aerogenes | ZOI: 25 ± 1.115 mm | [9] |

| E. coli, B. cereus | ZOI: 24 mm | [9] |

Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, this compound derivatives have been investigated for a variety of other biological activities.

-

Anti-inflammatory Activity: Certain derivatives have shown the ability to reduce inflammation, suggesting their potential in treating inflammatory disorders.[2][10] The anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.

-

Anticonvulsant Activity: Some of these compounds have demonstrated anticonvulsant effects in preclinical models, indicating their potential for the treatment of epilepsy.[2][10]

-

Antioxidant Activity: Several derivatives exhibit antioxidant properties, which can help in protecting cells from damage caused by oxidative stress.[2][11]

Experimental Protocols

This section provides a general overview of the methodologies commonly employed in the synthesis and biological evaluation of this compound derivatives, as inferred from the literature.

Synthesis of this compound Derivatives

A common synthetic route to N-substituted 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[6] Further modifications can be made to the 2-amino group to generate a diverse library of derivatives.

For example, to synthesize N-benzyl-6-chlorobenzo[d]thiazol-2-amine, 6-chloro-2-aminobenzothiazole can be reacted with benzyl bromide in a suitable solvent and base.[5]

General Procedure for N-alkylation/arylation:

-

Dissolve the starting 2-aminobenzothiazole derivative in a suitable solvent (e.g., DMF, acetone).

-

Add a base (e.g., K2CO3, triethylamine) to the solution.

-

Add the desired alkyl or aryl halide dropwise at room temperature or elevated temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][12]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound derivatives constitute a class of compounds with significant and diverse biological activities. The extensive research into their anticancer and antimicrobial properties, supported by quantitative data and established experimental protocols, highlights their potential as lead compounds in drug discovery. The ability to readily modify their core structure allows for the fine-tuning of their biological profiles, paving the way for the development of more potent and selective therapeutic agents. Further investigations into their mechanisms of action and structure-activity relationships will be crucial in realizing the full therapeutic potential of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. uokerbala.edu.iq [uokerbala.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]

N-Phenyl-1,3-benzothiazol-2-amine: A Comprehensive Technical Guide to its Therapeutic Potential

Executive Summary: The heterocyclic scaffold of N-Phenyl-1,3-benzothiazol-2-amine has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic applications of this core compound and its derivatives, with a primary focus on its anticancer and antiviral properties. It consolidates quantitative data from various studies, details key experimental protocols for its evaluation, and illustrates associated mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound belongs to the benzothiazole class of bicyclic heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring. This structural motif allows for diverse chemical modifications, enabling interactions with a wide array of biological targets. Derivatives of this scaffold have shown significant promise in preclinical studies, exhibiting potent activities that range from cytotoxicity against various cancer cell lines to the inhibition of viral entry. The versatility of the benzothiazole ring system makes it a focal point in the discovery of novel therapeutic agents.

Key Therapeutic Applications

Research has illuminated the significant potential of this compound derivatives in several critical therapeutic areas.

Anticancer Activity

A substantial body of evidence highlights the potent anticancer effects of benzothiazole derivatives. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of human cancer cell lines, including breast, lung, colon, and pancreatic cancers.[1][2][3] The mechanism of action is often multifactorial, involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Several studies report that these derivatives can initiate caspase-dependent apoptosis and may act via the mitochondrial intrinsic pathway.[3][4] This is often associated with a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[4] Furthermore, specific derivatives have been shown to inhibit critical cell signaling pathways such as the AKT and ERK pathways, which are frequently dysregulated in cancer.[5]

Antiviral Activity

Derivatives of this compound have been identified as potent inhibitors of viral entry, particularly against coronaviruses. A notable study identified a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives as effective inhibitors of the Middle East respiratory syndrome coronavirus (MERS-CoV).[6] The mechanism involves blocking the spike protein-mediated entry of the virus into host cells. This discovery underscores the potential for developing broad-spectrum antiviral agents based on this scaffold.

Quantitative Pharmacological Data

The therapeutic efficacy of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2b | MDA-MB-231 (Breast) | 10 (Concentration used for apoptosis assay) | [2] |

| Compound 3a | A549 (Lung) | 24.59 | |

| Compound 3c | A549 (Lung) | 29.59 | |

| Compound 4f | MERS-S Pseudovirus | 0.09 | [6] |

| Compound 70 | C6 (Glioma) | 30 | [7] |

| Compound B7 | A431 / A549 | 1, 2, 4 (Concentrations for apoptosis/cell cycle arrest) | [5] |

| Derivative A | HepG2 (Liver) | 38.54 (at 48h) | [3] |

| Derivative B | HepG2 (Liver) | 29.63 (at 48h) | [3] |

Table 2: Antiviral Activity of Selected Benzothiazole Derivatives

| Compound ID | Virus | Assay Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 1a | MERS-S Pseudovirus | Pseudovirus Entry | 0.73 |[6] | | Derivatives | MERS-S Pseudovirus | Pseudovirus Entry | 0.20 - 0.57 |[6] | | Compound 4f | MERS-S Pseudovirus | Pseudovirus Entry | 0.09 |[6] |

Key Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives, based on established methodologies.

General Synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Derivatives[2]

-

Thiourea Derivative Formation: React appropriate 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone.

-

Cyclization: Conduct the reaction in the presence of a base, such as triethylamine (Et3N), to facilitate the 2,3-cyclization.

-

Purification: The resulting N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds are purified using standard techniques like recrystallization or column chromatography.

In Vitro Cytotoxicity (MTT Assay)[9][10][11]

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 130-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 490-570 nm. Cell viability is calculated relative to the vehicle-treated control cells.

MERS-CoV Pseudovirus Entry Assay[6][12]

-

Cell Seeding: Seed host cells (e.g., Huh7) in 96-well or 1536-well white opaque plates and incubate overnight.

-

Compound Incubation: Pre-incubate the cells with serially diluted benzothiazole derivatives for 1 hour at 37°C.

-

Pseudovirus Infection: Add MERS-CoV spike protein pseudotyped viral particles (e.g., MLV-based) expressing a reporter gene (e.g., luciferase) to the wells.

-

Inoculation & Incubation: Centrifuge the plates (spin-inoculation) at ~450 x g for 45 minutes, then incubate for 48 hours at 37°C to allow for viral entry and reporter gene expression.

-

Signal Detection: Lyse the cells and add a luciferase detection reagent (e.g., Bright-Glo). Measure the luminescence signal with a plate reader. Inhibition of entry is determined by the reduction in luminescence compared to untreated controls.

Apoptosis Analysis by Flow Cytometry[2]

-

Cell Treatment: Treat cancer cells (e.g., MDA-MB-231) with the test compound (e.g., 10 µM) for 24 hours.

-

Cell Staining: Harvest the cells and stain them using an apoptosis detection kit, such as Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations are quantified: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their interaction with specific cellular pathways.

Caption: Inhibition of AKT and ERK signaling pathways by a benzothiazole derivative.

Caption: Workflow for identifying potent MERS-CoV inhibitors.

Caption: Proposed mitochondrial intrinsic pathway of apoptosis induction.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutics. The demonstrated anticancer and antiviral activities of its derivatives warrant further investigation. Future research should focus on optimizing lead compounds to improve efficacy and safety profiles, elucidating detailed mechanisms of action for various therapeutic effects, and advancing promising candidates into in vivo animal models and subsequent clinical trials. The structural versatility of this compound class ensures a fertile ground for the continued discovery of potent and selective therapeutic agents.

References

- 1. Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds [orgchemres.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MERS Pseudotyped particle entry - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenyl-1,3-benzothiazol-2-amine: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, N-Phenyl-1,3-benzothiazol-2-amine and related compounds have garnered significant attention for their potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition and Apoptosis Induction

The anticancer activity of this compound derivatives is not attributed to a single mode of action but rather to their ability to interact with multiple cellular targets, primarily protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Furthermore, these compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.

Inhibition of Key Signaling Pathways

Several studies have elucidated the role of 2-aminobenzothiazole derivatives as inhibitors of critical signaling pathways that are often dysregulated in cancer.

1. PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Numerous N-substituted 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway. For instance, some derivatives have demonstrated direct inhibitory effects on PI3Kγ and PIK3CD/PIK3R1 (p110δ/p85α), leading to the downstream suppression of Akt and mTOR.[1][2] This inhibition disrupts the delicate balance of cell growth and survival, pushing cancer cells towards apoptosis.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Benzothiazole [label="this compound\nDerivatives", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#4285F4"]; RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> AKT [color="#4285F4"]; AKT -> mTORC1 [color="#4285F4"]; mTORC1 -> Proliferation [color="#4285F4"]; Benzothiazole -> PI3K [label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Benzothiazole -> AKT [label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Benzothiazole -> mTORC1 [label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; } dot Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

2. Tyrosine Kinase Inhibition: Receptor and non-receptor tyrosine kinases are pivotal in cancer progression. Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of several tyrosine kinases, including:

-

VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by these compounds can stifle tumor growth by cutting off its blood supply.[3]

-

EGFR: Epidermal growth factor receptor is frequently overexpressed in various cancers and drives tumor cell proliferation. Certain benzothiazole derivatives have shown inhibitory activity against EGFR.[2]

-

c-MET: The c-MET proto-oncogene encodes a receptor tyrosine kinase that is implicated in cell motility, invasion, and proliferation. Specific 2-aminobenzothiazole derivatives have been developed as potent c-MET inhibitors.[3]

3. Cell Cycle Regulation: The cell cycle is a tightly regulated process that ensures proper cell division. Cancer cells often exhibit dysregulation of cell cycle checkpoints. This compound derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[4] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. For example, inhibition of CDK1/cyclin B has been observed.[1][2]

// Nodes G1 [label="G1 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="S Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; G2 [label="G2 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="M Phase\n(Mitosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Checkpoint [label="G2/M Checkpoint", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CDK1_CyclinB [label="CDK1/Cyclin B", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiazole [label="this compound\nDerivatives", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges G1 -> S [color="#4285F4"]; S -> G2 [color="#4285F4"]; G2 -> Checkpoint [color="#4285F4"]; Checkpoint -> M [color="#4285F4"]; CDK1_CyclinB -> Checkpoint [label=" Promotes transition", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Benzothiazole -> CDK1_CyclinB [label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Checkpoint -> Arrest [style=dashed, color="#EA4335"]; } dot Caption: Induction of G2/M cell cycle arrest by this compound derivatives.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. This compound derivatives have been demonstrated to trigger apoptosis through various mechanisms, including the mitochondrial pathway.[4] This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2. Some compounds have also been shown to increase the levels of caspase-3, a key executioner caspase in the apoptotic cascade.[4]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |

| OMS5 & OMS14 | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | [1][2] |

| 2-aminobenzothiazole-TZD hybrid (Compound 20) | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | 7.44 - 9.99 | [3] |

| 4-phenoxyquinoline derivative (Compound 25) | MKN-45 (Gastric), H460 (Lung), HT-29 (Colon) | 0.01 - 0.18 | [3] |

| Thiourea derivative (Compound 3) | U-937 (Leukemia) | 16.23 ± 0.81 | [4] |

| Pyridine containing pyrimidine derivative (Compound 34) | Colo205 (Colon) | 5.04 | [4] |

| Benzothiazole-acylhydrazone (Compound 4e) | A549 (Lung) | 0.03 | [5] |

| 2-(4-aminophenyl) benzothiazole (BTZ) | U251 (Glioma), C6 (Glioma) | 3.5 - 4.0 | [6] |

Note: The IC50 values are presented as reported in the cited literature and may represent a range for a series of compounds.

Detailed Experimental Protocols

The following are standardized methodologies frequently employed in the evaluation of the anticancer properties of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. The plates are incubated for a specified period, typically 48-72 hours.[7]

-

MTT Addition: Following the incubation period, MTT solution is added to each well.[7]

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO) or isopropanol.[7]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seeding [label="Seed cancer cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with test compounds\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formazan_Formation [label="Living cells convert MTT\nto purple formazan", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Solubilize formazan crystals\n(e.g., with DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Absorbance [label="Measure absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate cell viability\nand IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Seeding [color="#5F6368"]; Seeding -> Incubation1 [color="#5F6368"]; Incubation1 -> Treatment [color="#5F6368"]; Treatment -> Incubation2 [color="#5F6368"]; Incubation2 -> MTT_Addition [color="#5F6368"]; MTT_Addition -> Formazan_Formation [color="#5F6368"]; Formazan_Formation -> Solubilization [color="#5F6368"]; Solubilization -> Absorbance [color="#5F6368"]; Absorbance -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } dot Caption: General workflow for the MTT cell viability assay.

Kinase Inhibition Assays

To determine the inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed.

-

Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), and ATP are required.

-

Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are incubated in a reaction buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the effects of compounds on apoptosis and the cell cycle distribution.

For Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and propidium iodide (PI).

-

Analysis: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

For Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment and Harvesting: Cells are treated and harvested as described above.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which stoichiometrically binds to DNA.

-

Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer agents with a multifaceted mechanism of action. Their ability to target multiple key signaling pathways, including PI3K/Akt/mTOR and various tyrosine kinases, coupled with their capacity to induce apoptosis and cell cycle arrest, underscores their therapeutic potential. The quantitative data from numerous studies highlight their potency against a broad range of cancer cell lines.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific kinase targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and clinical settings.

-

Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.

The continued exploration of the this compound scaffold holds significant promise for the development of novel and effective cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Investigating the Photophysical Properties of N-Phenyl-1,3-benzothiazol-2-amine: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific experimental photophysical data for N-Phenyl-1,3-benzothiazol-2-amine. This guide, therefore, provides a comprehensive overview of the photophysical properties of the closely related and well-studied class of 2-phenylbenzothiazole derivatives. The experimental protocols and structure-property relationships discussed are directly applicable to the investigation of the target compound.

Introduction to the Photophysical Properties of 2-Phenylbenzothiazoles

The 2-phenylbenzothiazole scaffold is a prominent fluorophore utilized in a variety of applications, from fluorescent probes to materials science.[1][2] These compounds are known for their rigid structure and extended π-conjugation, which give rise to interesting photophysical behaviors. The electronic properties of the 2-phenylbenzothiazole core can be readily tuned by introducing various substituents on the phenyl ring, allowing for the modulation of their absorption and emission characteristics.[3]

A particularly interesting related compound is 2-(2′-aminophenyl)benzothiazole, an isomer of the target compound, which can be synthesized through the thermal rearrangement of N-phenyl-2-benzothiazolamine.[4] This isomer and its derivatives are known to exhibit phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), leading to large Stokes shifts and dual fluorescence.[4][5] While it is not confirmed for this compound, the potential for complex photophysical behavior exists.

Tabulated Photophysical Data of Representative 2-Phenylbenzothiazole Derivatives

To provide a quantitative understanding of the photophysical properties of this class of compounds, the following table summarizes key data for several 2-phenylbenzothiazole derivatives. These values offer a comparative basis for predicting the behavior of this compound.

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Ref. |

| 2-Phenylbenzothiazole | Ethanol | 310 | - | 340 | - | [6] |

| 2-(4'-Aminophenyl)benzothiazole | Ethanol | 350 | - | 420 | 0.45 | |

| 2-(4'-(N,N-Dimethylamino)phenyl)benzothiazole | Cyclohexane | 360 | - | 390 | 0.85 | |

| 2-(4'-(N,N-Dimethylamino)phenyl)benzothiazole | Acetonitrile | 370 | - | 430 | 0.99 | |

| 2-(4-Methoxyphenyl)benzothiazole | Ethanol | 325 | - | 372 | 0.43 | [3] |

| 2-(4-Nitrophenyl)benzothiazole | Ethanol | 335 | - | 406 | 0.01 | [3] |

| 2-(Biphenyl-4-yl)benzothiazole | Dichloromethane | 328 | 35,000 | 378, 396 | 0.82 | |

| 2-(Naphthalen-2-yl)benzothiazole | Dichloromethane | 335 | 28,000 | 382, 402 | 0.75 |

Experimental Protocols

Accurate determination of photophysical properties relies on standardized experimental procedures. The following protocols are fundamental for characterizing fluorescent molecules like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound of interest in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile) at a known concentration (typically 10⁻³ M). From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Record the absorption spectrum of each diluted solution of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_abs).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Steady-State Fluorescence Spectroscopy

This method measures the emission spectrum of a fluorescent molecule.

Methodology:

-

Solution Preparation: Use the same diluted solutions prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).

-

Measurement:

-

Set the excitation wavelength, typically at or near the λ_abs.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

Record a spectrum of the pure solvent to identify and subtract any background signals (e.g., Raman scattering).

-

-

Data Analysis:

-

Determine the wavelength of maximum fluorescence emission (λ_em).

-

The difference in energy between the absorption and emission maxima is the Stokes shift.

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

-

Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Measurement:

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference, and n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

-

Fluorescence Lifetime (τ_F) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode), a sample holder, a fast single-photon detector (e.g., PMT or SPAD), and timing electronics.

-

Measurement:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse and the detection of the first emitted photon is measured for millions of events.

-

-

Data Analysis:

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s). An instrument response function (IRF) is measured using a scattering solution to account for the instrument's temporal resolution.

-

Visualizing Workflows and Relationships

Experimental Workflow for Photophysical Characterization

The following diagram outlines a typical workflow for the comprehensive photophysical characterization of a novel benzothiazole derivative.

Structure-Property Relationships in 2-Phenylbenzothiazoles

The photophysical properties of 2-phenylbenzothiazole derivatives are strongly influenced by the nature of the substituents on the phenyl ring. The following diagram illustrates these general relationships.

Conclusion

While specific experimental data for this compound is not currently prevalent in the scientific literature, the extensive research on the broader class of 2-phenylbenzothiazole derivatives provides a solid foundation for understanding its potential photophysical properties. The introduction of the N-phenyl group at the 2-amino position is likely to influence the electronic structure and, consequently, the absorption and emission characteristics, potentially leading to interesting photophysical behavior. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of this and other novel fluorophores, enabling researchers and drug development professionals to thoroughly characterize their properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 4. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 6. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenyl-1,3-benzothiazol-2-amine: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-Phenyl-1,3-benzothiazol-2-amine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique chemical architecture, characterized by a fused benzene and thiazole ring system with a phenylamino substituent at the 2-position, provides a versatile template for the design and development of novel therapeutic agents. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this scaffold, offering a comprehensive resource for professionals in drug discovery and development.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₁₃H₁₀N₂S and a molecular weight of approximately 226.30 g/mol . The synthesis of this scaffold and its derivatives can be achieved through various established chemical reactions. A common and effective method involves the condensation of a substituted aniline with an appropriate thiocyanate in the presence of a catalyst, such as bromine. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes cyclization to yield the benzothiazole ring system. Modifications to the starting materials, including the use of substituted anilines and various reagents, allow for the generation of a diverse library of this compound derivatives with tailored physicochemical and pharmacological properties.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases. The key therapeutic areas where this scaffold has shown significant potential include oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, including those of breast, lung, colon, and central nervous system origin. The mechanism of their anticancer action is often multifactorial, involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative this compound derivatives against various cancer cell lines.

| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 6-chloro, N-(4-nitrobenzyl) | A431 | 1.0 - 4.0 | [1] |

| 2 | 2-(4-amino-3-methylphenyl) | Ovarian, Colon, Renal | Not specified | [2] |

| 3a | 2-aminobenzamide derivative | A549 | 24.59 | [3] |

| 3c | 2-aminobenzamide derivative | A549 | 29.59 | [3] |

| 20 | 2-aminobenzothiazole-TZD hybrid | HepG2 | 9.99 | [4] |

| 20 | 2-aminobenzothiazole-TZD hybrid | HCT-116 | 7.44 | [4] |

| 20 | 2-aminobenzothiazole-TZD hybrid | MCF-7 | 8.27 | [4] |

| 21 | 2-aminobenzothiazole-CT hybrid | Various | 10.34 - 12.14 | [4] |

| 13 | 2-aminobenzothiazole derivative | HCT116 | 6.43 | [4] |

| 13 | 2-aminobenzothiazole derivative | A549 | 9.62 | [4] |

| 13 | 2-aminobenzothiazole derivative | A375 | 8.07 | [4] |

| 24 | 1,3,4-oxadiazole moiety | C6 rat glioma | 4.63 | [4] |

| 24 | 1,3,4-oxadiazole moiety | A549 | 39.33 | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential microbial cellular processes.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

| Compound ID | Substitution | Microbial Strain | MIC (µg/mL) | Reference |

| 12 | 4-hydroxyphenyl at 2-position of 1,3-thiazole | S. aureus | 125-150 | [5] |

| 12 | 4-hydroxyphenyl at 2-position of 1,3-thiazole | E. coli | 125-150 | [5] |

| 12 | 4-hydroxyphenyl at 2-position of 1,3-thiazole | A. niger | 125-150 | [5] |

| 13 | 4-hydroxyphenyl at 2-position of benzo[d]thiazole | Various bacteria | 50-75 | [5] |

| 14 | 4-hydroxyphenyl at 2-position of benzo[d]thiazole | Various bacteria | 50-75 | [5] |

| 3e | Dialkyne substituted | Various bacteria | 3.12 | [6] |

| 3n | Dialkyne substituted | Various fungi | 1.56 - 12.5 | [6] |

| A07 | 2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | [7] |

| A07 | 2-methoxy-5-chloro-benzamide | E. coli | 7.81 | [7] |

| A07 | 2-methoxy-5-chloro-benzamide | S. typhi | 15.6 | [7] |

| A07 | 2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Certain this compound derivatives have been found to possess significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Neuroprotective Activity